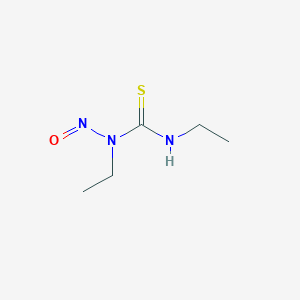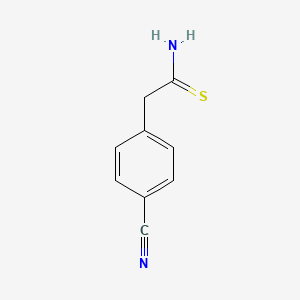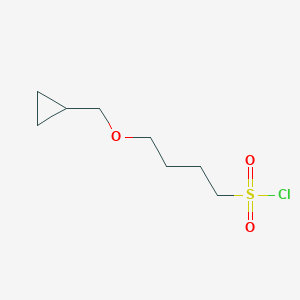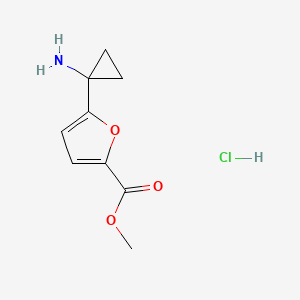
Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is a chemical compound used in various scientific research applications. It is known for its high perplexity and burstiness, enabling diverse applications in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride typically involves the reaction of furan-2-carboxylic acid with 1-aminocyclopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes purification steps such as crystallization and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of certain enzymes and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride include:
- 1-Aminocyclopropane-1-carboxylate
- Methyl 5-(1-methylamino)cyclopropyl)furan-2-carboxylate hydrochloride
Uniqueness
Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its high perplexity and burstiness make it suitable for diverse applications in various fields.
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 5-(1-aminocyclopropyl)furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-8(11)6-2-3-7(13-6)9(10)4-5-9;/h2-3H,4-5,10H2,1H3;1H |
InChI Key |
QZRHQFIXLUPBLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


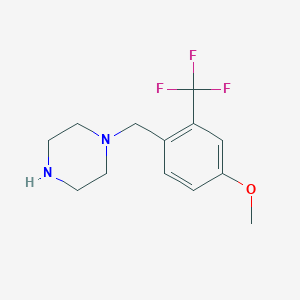
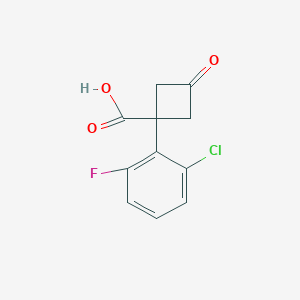
![1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13523774.png)

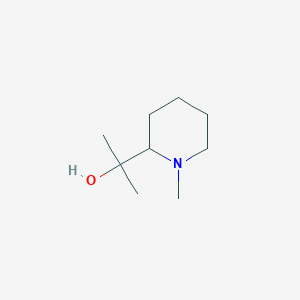
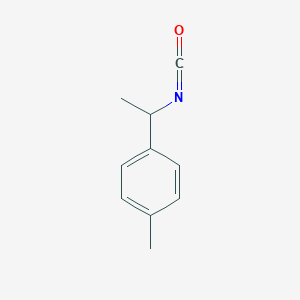
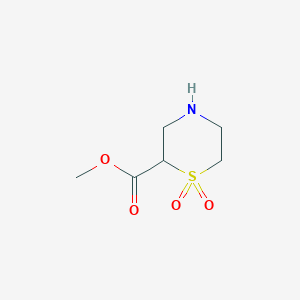

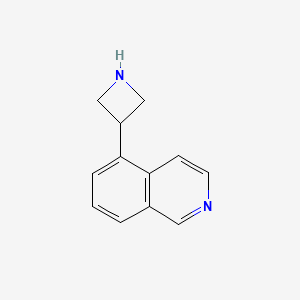
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
